molecular formula C20H30N2O2 B11395779 (2-Ethoxyphenyl){2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}methanone

(2-Ethoxyphenyl){2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}methanone

Cat. No.: B11395779
M. Wt: 330.5 g/mol
InChI Key: YJUMJFRYSFIEDI-UHFFFAOYSA-N
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Description

1-(2-ETHOXYBENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ETHOXYBENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidine Moiety: This step involves the alkylation of the piperidine ring with a pyrrolidine derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-ETHOXYBENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the specific substitution but can include the use of bases, acids, or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic, anti-inflammatory, or neuroprotective properties.

    Industry: Could be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2-ETHOXYBENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-Benzoylpiperidine: Lacks the ethoxy and pyrrolidine groups, which may result in different pharmacological properties.

    1-(2-Methoxybenzoyl)-2-[2-(pyrrolidin-1-yl)ethyl]piperidine: Similar structure but with a methoxy group instead of an ethoxy group, which could affect its reactivity and biological activity.

Uniqueness

1-(2-ETHOXYBENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE is unique due to the presence of both the ethoxybenzoyl and pyrrolidine moieties, which may confer distinct chemical and biological properties compared to other piperidine derivatives.

Properties

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

(2-ethoxyphenyl)-[2-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C20H30N2O2/c1-2-24-19-11-4-3-10-18(19)20(23)22-15-6-5-9-17(22)12-16-21-13-7-8-14-21/h3-4,10-11,17H,2,5-9,12-16H2,1H3

InChI Key

YJUMJFRYSFIEDI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCCCC2CCN3CCCC3

Origin of Product

United States

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